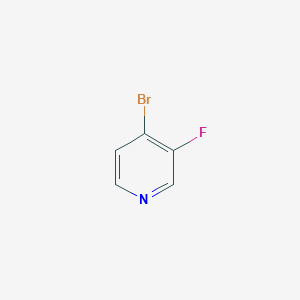

4-Bromo-3-fluoropiridina

Descripción general

Descripción

4-Bromo-3-fluoropyridine is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of various complex organic molecules. It is particularly valuable in medicinal chemistry and pharmaceutical research due to its potential to introduce fluorine and bromine atoms into bioactive compounds, which can significantly alter their pharmacological properties.

Synthesis Analysis

The synthesis of halogenated pyridines, including 4-bromo-3-fluoropyridine, often involves cross-coupling reactions. For instance, the Sonogashira cross-coupling reaction has been utilized to synthesize a fluorescent terpyridyl-diphenylacetylene hybrid fluorophore, starting from a bromophenyl-terpyridine derivative, which is related to 4-bromo-3-fluoropyridine . Additionally, siloxane-based cross-coupling methods have been employed to create biaryl structures from bromopyridine derivatives, demonstrating the versatility of bromopyridines in complex synthesis pathways .

Molecular Structure Analysis

The molecular structure of halogenated pyridines can significantly influence their reactivity and the properties of their metal complexes. For example, the terpyridine ligand synthesized from a bromophenyl precursor exhibits a trans arrangement of pyridine nitrogen atoms, which affects its coordination behavior with transition metals . The resulting metal complexes can display a range of geometries, from distorted octahedral to bidentate coordination, depending on the metal and ligand involved .

Chemical Reactions Analysis

Halogenated pyridines, such as 4-bromo-3-fluoropyridine, are reactive intermediates that can undergo various chemical transformations. The chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine, has been achieved through catalytic amination, demonstrating the selective substitution of halogen atoms under different conditions . Furthermore, the self-condensation of 4-bromopyridine has been explored, leading to the formation of a water-soluble conjugated polymer with potential applications in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-3-fluoropyridine are influenced by the presence of halogen atoms. These atoms can enhance the molecule's lipophilicity and electronic properties, making it a valuable building block for the synthesis of more complex molecules. The introduction of fluorine, in particular, can increase the molecule's stability and resistance to metabolic degradation, which is beneficial for the development of pharmaceuticals 10. The high reactivity of the bromine atom allows for further functionalization, enabling the synthesis of a wide array of derivatives with varied biological activities .

Aplicaciones Científicas De Investigación

Síntesis Orgánica

La 4-Bromo-3-fluoropiridina es un intermedio útil para la síntesis farmacéutica y orgánica . Su estructura única permite la exploración de nuevas reacciones y vías de síntesis.

Descubrimiento de Fármacos

El compuesto es una herramienta valiosa para el descubrimiento de fármacos. Se puede utilizar como material de partida para la síntesis de diversos compuestos farmacéuticos .

Ciencia de Materiales

Estudios de Catálisis

La this compound también se puede utilizar en estudios de catálisis. Su estructura única puede ayudar en el desarrollo de nuevos catalizadores.

Síntesis de Piridinas Fluoradas

La this compound se puede utilizar en la síntesis de piridinas fluoradas . Las fluoropiridinas tienen una basicidad reducida y suelen ser menos reactivas que sus análogos clorados y bromados .

Desarrollo de Agentes de Imagenología

Los métodos sintéticos para la preparación de piridinas sustituidas con 18 F, que presentan un interés especial como posibles agentes de imagenología para diversas aplicaciones biológicas, pueden utilizar this compound .

Aplicaciones Agrícolas

En la búsqueda de nuevos productos agrícolas con propiedades físicas, biológicas y ambientales mejoradas, una de las modificaciones químicas más generalmente útiles es la introducción de átomos de flúor en las estructuras principales . La this compound se puede utilizar en este contexto.

Síntesis de Herbicidas e Insecticidas

La this compound se puede utilizar como material de partida para la síntesis de algunos herbicidas e insecticidas .

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN/c6-4-1-2-8-3-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLOMVIUENUOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382484 | |

| Record name | 4-Bromo-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2546-52-3 | |

| Record name | 4-Bromo-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

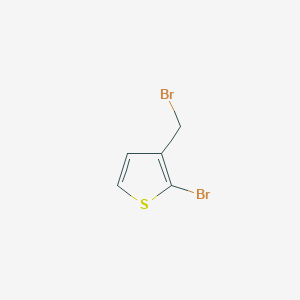

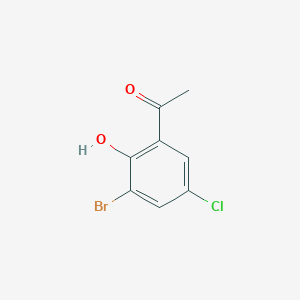

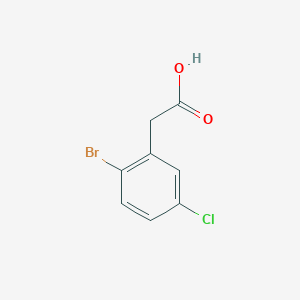

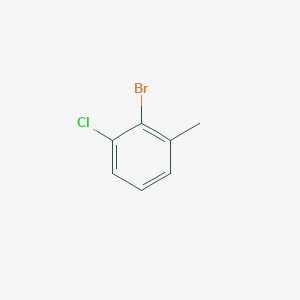

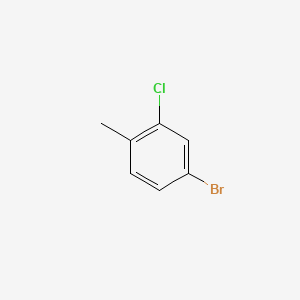

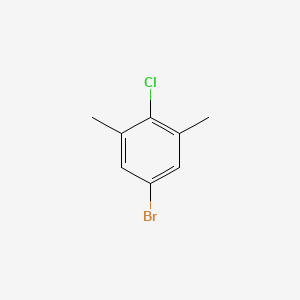

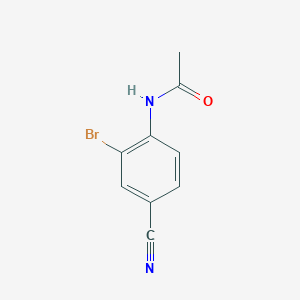

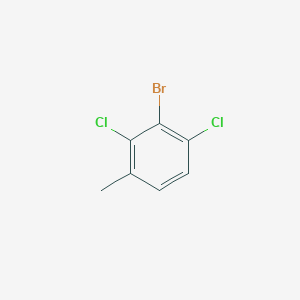

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.